

3-Pyridylthiourea: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Pyridylthiourea

Cat. No.: B1302293

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, experimental protocols, and potential biological activities of **3-Pyridylthiourea**. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical and Physical Properties

3-Pyridylthiourea, also known as 1-(pyridin-3-yl)thiourea, is a heterocyclic compound belonging to the thiourea class. Its structure incorporates a pyridine ring, which is a common motif in many biologically active molecules.

Chemical Identifiers

A comprehensive list of identifiers for **3-Pyridylthiourea** is provided in Table 1, facilitating its unambiguous identification in databases and literature.

Identifier	Value
IUPAC Name	pyridin-3-ylthiourea[1]
Synonyms	N-(3-Pyridyl)thiourea, 1-(3-Pyridyl)-2-thiourea, N-3-Pyridinylthiourea, NSC 201721[1]
CAS Number	30162-37-9[1]
Molecular Formula	C ₆ H ₇ N ₃ S[1][2]
SMILES	C1=CC(=CN=C1)NC(=S)N[1][2]
InChIKey	CFOJQUGXHMG MOT-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The key physicochemical properties of **3-Pyridylthiourea** are summarized in Table 2. It is important to note that while some properties are experimentally determined, others are computationally predicted. Specific experimental data for the melting point, boiling point, and pKa of **3-Pyridylthiourea** are not readily available in the cited literature. For reference, the properties of the parent compound, thiourea, are included.

Property	Value (3-Pyridylthiourea)	Value (Thiourea - for reference)
Molecular Weight	153.21 g/mol [1][2]	76.1 g/mol [3]
Appearance	White to pale yellow, pale brown or pale grey crystalline powder.[4]	White crystals
Melting Point	Data not available	176-178 °C[3]
Boiling Point	Data not available	Sublimes at 150-160 °C in vacuum[3]
Solubility	Data not available	142 g/L in water at 25 °C[3]
LogP (XLogP3)	0.4[1]	-1.08[3]
pKa	Data not available	2.03 at 25 °C[3]

Safety and Toxicity

3-Pyridylthiourea is classified as hazardous. The available toxicity data is presented in Table 3. Appropriate safety precautions should be taken when handling this compound.

Hazard Classification	GHS Pictogram	Hazard Statement
Acute Toxicity, Oral (Category 4)	Warning	H302: Harmful if swallowed[1]
Skin Irritation (Category 2)	Warning	H315: Causes skin irritation[1]
Eye Irritation (Category 2)	Warning	H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation	Warning	H335: May cause respiratory irritation[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific research. This section provides a plausible synthesis method and a representative analytical protocol for **3-Pyridylthiourea** based on established chemical principles for related compounds.

Synthesis of 1-(pyridin-3-yl)thiourea

This protocol describes a general method for the synthesis of N-substituted thioureas, adapted for the preparation of **3-Pyridylthiourea**. The synthesis proceeds via the in situ generation of an isothiocyanate from an acid chloride and a thiocyanate salt, followed by a reaction with 3-aminopyridine.

Materials:

- Benzoyl chloride
- Ammonium thiocyanate
- Anhydrous acetone

- 3-Aminopyridine
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Filtration apparatus
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- Formation of Benzoyl Isothiocyanate: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzoyl chloride (1 equivalent) and ammonium thiocyanate (1 equivalent) in anhydrous acetone.
- Heat the mixture to reflux and stir for 1-2 hours. The reaction progress can be monitored by TLC. This step forms benzoyl isothiocyanate in situ.
- Reaction with 3-Aminopyridine: To the cooled reaction mixture, add a solution of 3-aminopyridine (1 equivalent) in anhydrous acetone dropwise.
- After the addition is complete, heat the mixture to reflux and continue stirring for an additional 2-4 hours.
- Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
- Collect the crude product by filtration and wash with cold acetone or an appropriate solvent to remove unreacted starting materials.
- Purify the crude 1-benzoyl-3-(pyridin-3-yl)thiourea by recrystallization from a suitable solvent system (e.g., ethanol/water).

- Hydrolysis (if necessary): If the N-benzoyl protected thiourea is isolated, the benzoyl group can be removed under basic conditions to yield the final product, **3-Pyridylthiourea**. This step would require further optimization.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method suitable for the analysis and purity assessment of **3-Pyridylthiourea**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient Elution: A typical gradient program is suggested in Table 4. This may require optimization depending on the specific HPLC system and column used.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
- Injection Volume: 10 µL.

Table 4: Representative HPLC Gradient Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5
30.0	95	5

Sample Preparation:

- Prepare a stock solution of **3-Pyridylthiourea** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Prepare working standards by diluting the stock solution to the desired concentrations for calibration.
- Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Biological Activity and Potential Signaling Pathways

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.^[5] While specific studies on the mechanism of action of **3-Pyridylthiourea** are limited, the activities of structurally related compounds suggest potential therapeutic applications and signaling pathways that may be modulated.

Potential Anticancer Activity

Numerous 1,3-disubstituted thiourea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.^[6] The proposed mechanisms often converge on the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

Potential Signaling Pathways:

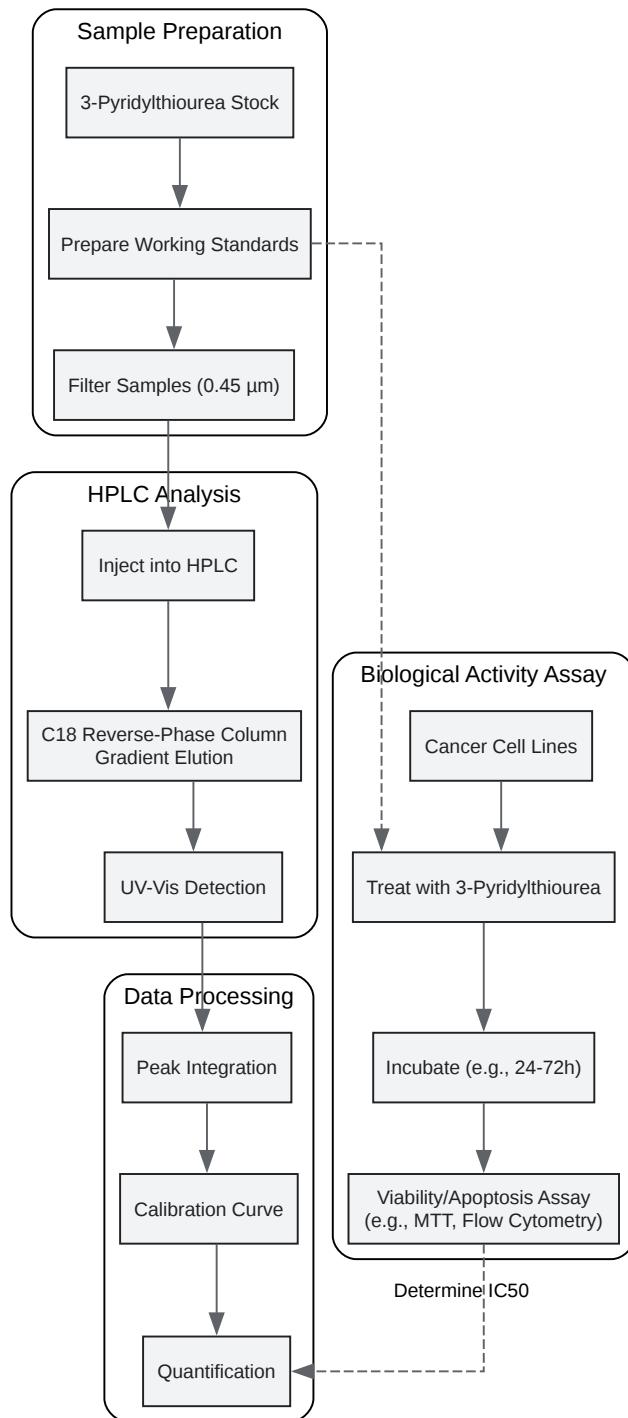
- PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[7][8] Some thiourea derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[9][10] Inhibition by a compound like **3-Pyridylthiourea** could occur at various nodes within this cascade, ultimately leading to reduced protein synthesis and cell cycle arrest.
- NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in the inflammatory response and cell survival, and its constitutive activation is linked to cancer development and progression.[11][12] Certain thiourea derivatives have been found to decrease the activation of NF-κB, which can sensitize cancer cells to apoptosis.
- Caspase Activation and Apoptosis: A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases.[4][13] Studies on related thiourea compounds have shown that they can induce apoptosis by activating key executioner caspases, such as caspase-3, -7, and -9.[14][15]

Potential Antitubercular Activity

Thiourea-containing compounds have a history of use and investigation as antitubercular agents. For instance, the thiourea drug isoxyl has been shown to inhibit the synthesis of oleic acid in *Mycobacterium tuberculosis* by targeting the DesA3 enzyme.[5] This disruption of fatty acid metabolism is detrimental to the bacterium. It is plausible that **3-Pyridylthiourea** could exert its antitubercular effects through a similar mechanism.

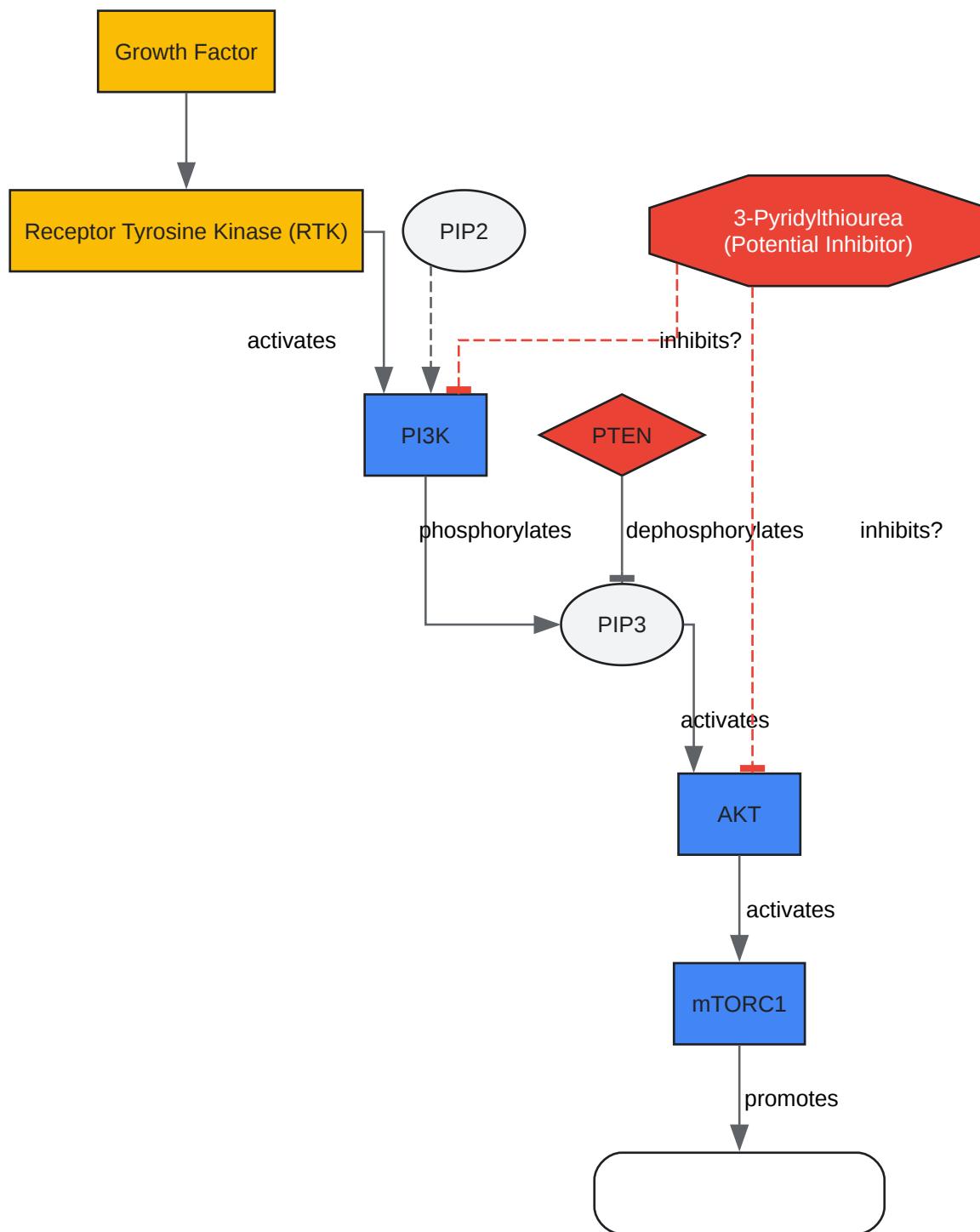
Visualizations

The following diagrams, generated using the DOT language, illustrate a general experimental workflow and the potential signaling pathways that may be targeted by **3-Pyridylthiourea**.



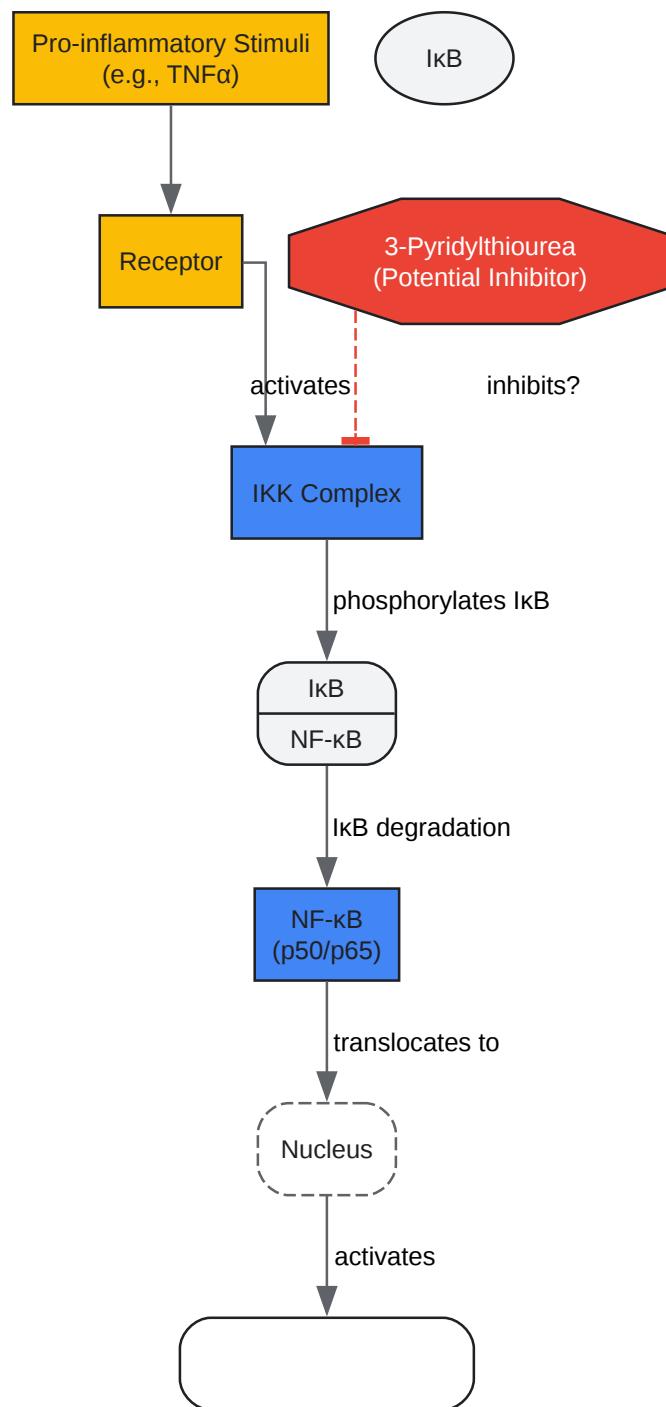
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Caption: General experimental workflow for analysis and biological evaluation.



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Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.



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Caption: Potential inhibition of the canonical NF-κB signaling pathway.

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References

- 1. 3-Pyridylthiourea | C6H7N3S | CID 2760515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Table 1, Properties of Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caspase Activation Is Required for Terminal Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. 1-pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea [m.chemicalbook.com]
- 10. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of Caspase-9/3 and Inhibition of Epithelial Mesenchymal Transition are Critically Involved in Antitumor Effect of Phytol in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular prion protein activates Caspase 3 for apoptotic defense mechanism in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

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